molecular formula C22H22BrN3 B5543195 N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B5543195
M. Wt: 408.3 g/mol
InChI Key: OQUGUTYJRRHBKG-LFVJCYFKSA-N
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Description

N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a useful research compound. Its molecular formula is C22H22BrN3 and its molecular weight is 408.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.09971 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is related to a class of compounds that have been studied for their unique chemical properties and potential applications in scientific research. For instance, the synthesis and characterization of similar compounds have been explored to develop bifunctional tetraaza macrocycles, which are important in the creation of poly(amino carboxylate) chelating agents. These agents are valuable in various scientific fields, including medicinal chemistry and materials science (McMurry et al., 1992).

Applications in Heterocyclic Chemistry

The compound's structural features make it a potential candidate for the synthesis of new heterocyclic compounds, as demonstrated by research into thieno[2,3-b][1,6]naphthyridines and related compounds. Such heterocyclic compounds have diverse applications, ranging from pharmaceuticals to materials science (Geies et al., 1993).

Fluorescent Probes and Sensors

The chemical structure of this compound suggests its potential utility in the development of fluorescent probes for protons, which are important tools in biological and chemical sensing. Research into similar naphthalimide derivatives has shown significant increases in fluorescent intensity in response to pH changes, indicating the potential for this compound in pH sensing applications (Xiang-feng & Yuan-yuan, 2005).

Coordination Chemistry

The compound's structural framework, featuring a piperazine ring and a bromobenzylidene group, makes it suitable for coordination chemistry studies. This area of research involves the creation of metal complexes that have applications in catalysis, material science, and as precursors for the synthesis of more complex structures (Amudha et al., 1999).

Antimicrobial Studies

Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial properties. The presence of bromo- and naphthyl groups in conjunction with a piperazine ring has been found to confer promising antimicrobial activity, indicating potential research applications in the development of new antimicrobial agents (Mayekar et al., 2011).

Properties

IUPAC Name

(E)-1-(2-bromophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3/c23-22-11-4-2-7-19(22)16-24-26-14-12-25(13-15-26)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUGUTYJRRHBKG-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.